5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride
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Overview
Description
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H8FNO2·HCl. It is a fluorinated derivative of tetrahydropyridine, which is a heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride typically involves the fluorination of piperidinyl olefins. One common method is the treatment of piperidinyl olefins with Selectfluor, a fluorinating agent. The reaction conditions usually involve the use of a solvent such as acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Scientific Research Applications
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A non-fluorinated analog with similar structural features but different chemical properties.
5-Chloro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride: A chlorinated analog with different reactivity and biological activity.
5-Bromo-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride: A brominated analog with distinct chemical and biological properties.
Uniqueness
5-Fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or halogenated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2.ClH/c7-5-3-8-2-1-4(5)6(9)10;/h8H,1-3H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHIKRZKVCFTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2309448-09-5 |
Source
|
Record name | 5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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